4-Nitropyridin-3-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitropyridin-3-ol can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For instance, pyridine N-oxide can be nitrated using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to yield 4-nitropyridine N-oxide. This intermediate is then reduced to this compound .
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method involves the nitration of pyridine N-oxide followed by reduction, allowing for efficient and scalable production with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Nitropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-nitropyridine-3-carboxylic acid.
Reduction: Formation of 4-amino-3-pyridinol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Nitropyridin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitropyridin-3-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, potentially inhibiting their function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
3-Nitropyridine: Similar structure but with the nitro group at the third position.
4-Hydroxy-3-nitropyridine: Similar structure with an additional hydroxyl group.
4-Amino-3-pyridinol: Similar structure with an amino group instead of a nitro group.
Uniqueness: 4-Nitropyridin-3-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
4-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-3-6-2-1-4(5)7(9)10/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHEFWTMMZHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376566 | |
Record name | 4-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-06-1 | |
Record name | 4-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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